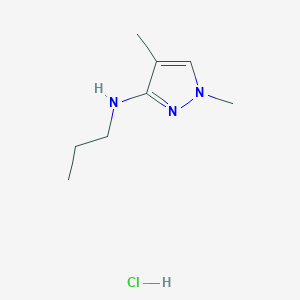![molecular formula C15H22N6 B15114139 1'-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4'-bipiperidine](/img/structure/B15114139.png)
1'-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a triazolo-pyridazine moiety with a bipiperidine framework, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters . Microwave irradiation has also been employed to facilitate the synthesis, offering a more efficient and rapid approach .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins, which play a crucial role in regulating gene expression . The compound binds to the bromodomain, preventing the interaction with acetylated histones and thereby modulating transcriptional activity.
Comparison with Similar Compounds
- **[1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
- **6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
- **6-Chloro[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness: 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine stands out due to its bipiperidine framework, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C15H22N6 |
|---|---|
Molecular Weight |
286.38 g/mol |
IUPAC Name |
6-(4-piperidin-1-ylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H22N6/c1-2-8-19(9-3-1)13-6-10-20(11-7-13)15-5-4-14-17-16-12-21(14)18-15/h4-5,12-13H,1-3,6-11H2 |
InChI Key |
NOFOTKBERQNLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B15114059.png)
![4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15114079.png)
![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114081.png)
![1-(4-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15114083.png)
![4-Cyclopropyl-5-fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B15114092.png)

![2-(4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B15114103.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114111.png)

![1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B15114121.png)

![N-tert-butyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B15114132.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114136.png)

